![molecular formula C16H21N3O2S2 B2452356 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide CAS No. 1421459-27-9](/img/structure/B2452356.png)
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide
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Description
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H21N3O2S2 and its molecular weight is 351.48. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
The compound's structure is closely related to sulfonamide-containing 1,5-diarylpyrazole derivatives, which have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This class of compounds shows potent and selective inhibition of COX-2, which is significant for developing treatments for conditions like arthritis (Penning et al., 1997).
Antimicrobial Properties
Studies on heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide, have shown promising results as antimicrobial agents. These include novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Cancer Research Applications
Several studies have synthesized and evaluated compounds structurally related to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide for anticancer activities. These compounds demonstrate potential in inhibiting various cancer cell lines and may serve as leads in cancer therapy development (Mohareb et al., 2012).
Biocatalysis in Drug Metabolism
The compound's structural analogs have been used in studies involving biocatalysis to understand drug metabolism. For example, the use of microbial-based systems to produce mammalian metabolites of similar compounds helps in understanding their metabolism and potential effects in humans (Zmijewski et al., 2006).
Synthesis of New Heterocyclic Compounds
Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to the structure of interest. These compounds have potential uses in various fields including antimicrobial, anticancer, and anti-inflammatory applications (Azab et al., 2013).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-23(21,14-7-8-14)17-11-12-10-15(16-6-3-9-22-16)19(18-12)13-4-1-2-5-13/h3,6,9-10,13-14,17H,1-2,4-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHERFRFAVHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide |
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